molecular formula C22H21ClN4O4 B11024390 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11024390
M. Wt: 440.9 g/mol
InChI Key: VTZQWICCVXNDDN-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a unique combination of indole, imidazolidinone, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-chloro-1H-indol-3-yl)ethylamine.

    Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring is synthesized by reacting 4-methoxyphenyl isocyanate with glycine to form 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.

    Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), various nucleophiles.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.

    Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidinone ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from its bromo and fluoro analogs, potentially offering different biological activities and applications.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H21ClN4O4/c1-31-16-5-3-15(4-6-16)27-21(29)19(26-22(27)30)11-20(28)24-9-8-13-12-25-18-7-2-14(23)10-17(13)18/h2-7,10,12,19,25H,8-9,11H2,1H3,(H,24,28)(H,26,30)

InChI Key

VTZQWICCVXNDDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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